

health and safety data for ditridecyl phthalate exposure

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Compound of Interest

Compound Name: Ditridecyl phthalate

Cat. No.: B1670788

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An In-depth Technical Guide on the Health and Safety Data for **Ditridecyl Phthalate (DTDP)** Exposure

Introduction

Ditridecyl phthalate (DTDP), a high molecular weight phthalate ester (HMWPE), is primarily utilized as a plasticizer to impart flexibility in polyvinyl chloride (PVC) resins and as a synthetic base stock for lubricating oils.[1][2] As with other phthalates, understanding its toxicological profile is critical for assessing potential human health risks. This guide provides a comprehensive overview of the available health and safety data for DTDP, with a focus on quantitative toxicological endpoints, experimental methodologies, and potential mechanisms of action for an audience of researchers and drug development professionals. Much of the toxicological data for DTDP is derived from studies on HMWPE as a category, due to limited substance-specific testing.[1]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for **Ditridecyl Phthalate**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat (Sprague-Dawley)	Oral	> 2,000 mg/kg bw	[2][3]
LD50	Rat (Carworth-Wistar)	Oral	> 60,800 mg/kg bw	[2]
LD50	Rabbit	Dermal	> 19,000 mg/kg bw	[2][3]

Table 2: Repeated-Dose and Reproductive/Developmental Toxicity

Study Type	Species	Route	Duration	NOAEL	LOAEL	Key Effects at LOAEL	Reference
Combined Repeat Dose & Repro/Dev. Toxicity Screening	Rat	Oral (gavage)	6 weeks (42 days)	10 mg/kg bw/day	50 mg/kg bw/day	Increased liver weight, decreased body weight gain, centrilobular hepatocyte hypertrophy.[1]	[1][3]
Combined Repeat Dose & Repro/Dev. Toxicity Screening (Reproductive Effects)	Rat	Oral (gavage)	Pre-mating, Mating, Gestation, Lactation	250 mg/kg bw/day (Highest dose tested)	Not Established	No significant effects on copulation, fertility, or delivery. Poor lactation and slightly decreased pup viability at 250 mg/kg bw/day. [1]	[1]

Combined Repeated Dose & Reproductive Toxicity Screening (Developmental Effects)	Rat	Oral (gavage)	Gestation	250 mg/kg bw/day (Highest dose tested)	Not Established	No marked developmental toxicity. Minor effects like decreased live birth index possibly related to poor maternal lactation. [1]
Developmental Toxicity	Rat (Sprague-Dawley)	Oral (gavage)	Gestation Days 6-20	1,000 mg/kg bw/day (Highest dose tested)	Not Established	No evidence of teratogenicity or adverse effects on maternal or fetal parameters.[4]

Table 3: Genotoxicity

Test Type	System	Result	Reference
Ames Test	In vitro (bacterial)	Negative	[1]
Chromosome Aberration	In vitro	Negative	[1]
Genotoxicity (Overall)	-	Unlikely to be genotoxic based on data from the HMWPE category.	[1][5]

Experimental Protocols

The primary source of repeated-dose and reproductive toxicity data for DTDP comes from a combined screening study, largely consistent with OECD Test Guideline 422.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD TG 422)

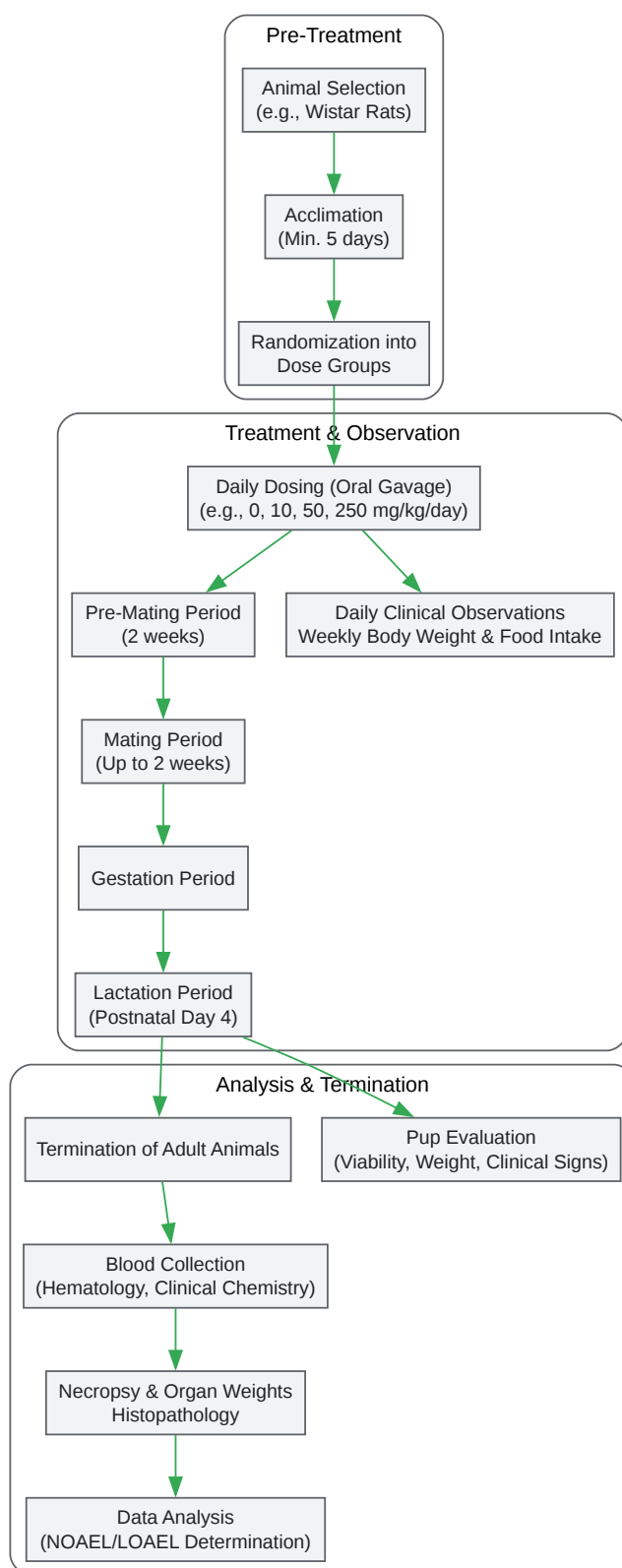
- Test System: Wistar Rats.[3]
- Administration: The test substance, **ditridecyl phthalate**, was administered daily via oral gavage.[2]
- Dose Levels: Multiple dose levels were used, including 0 (control), 10, 50, and 250 mg/kg bw/day.[1][6]
- Duration:
 - Males: Dosed for a total of 42 days, including a 2-week pre-mating period, a mating period (up to 2 weeks), and a post-mating period.[7]
 - Females: Dosed for 2 weeks pre-mating, during mating, gestation, and through lactation day 4.[7]
- Group Size: Typically, studies of this nature use at least 10 animals per sex per group.[7]

- Endpoints Evaluated (Systemic Toxicity):
 - Clinical Observations: Daily checks for signs of toxicity, including changes in skin, fur, eyes, and behavior. Salivation was noted in males at 50 and 250 mg/kg/day.[2]
 - Body Weight and Food Consumption: Recorded weekly. Decreased body weight gain was observed in females at ≥ 50 mg/kg/day.[1][2]
 - Hematology & Clinical Chemistry: Blood samples analyzed at termination for standard parameters.
 - Pathology: At termination, a full necropsy was performed. Organ weights (liver, kidneys) were recorded.[2] Histopathological examination of target organs was conducted. Key findings included hepatocellular hypertrophy in both sexes and eosinophilic bodies in the renal tubular cells of males.[2][3]
- Endpoints Evaluated (Reproductive/Developmental Toxicity):
 - Reproductive Performance: Mating and fertility indices were calculated.
 - Gestation & Parturition: Gestation length and observation of the birthing process.
 - Pup Data: Number of live and dead pups, sex ratio, pup body weights, and clinical signs were recorded. Pup viability was monitored until postnatal day 4.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a combined repeated-dose and reproductive/developmental toxicity screening study, such as the one conducted for DTDP.

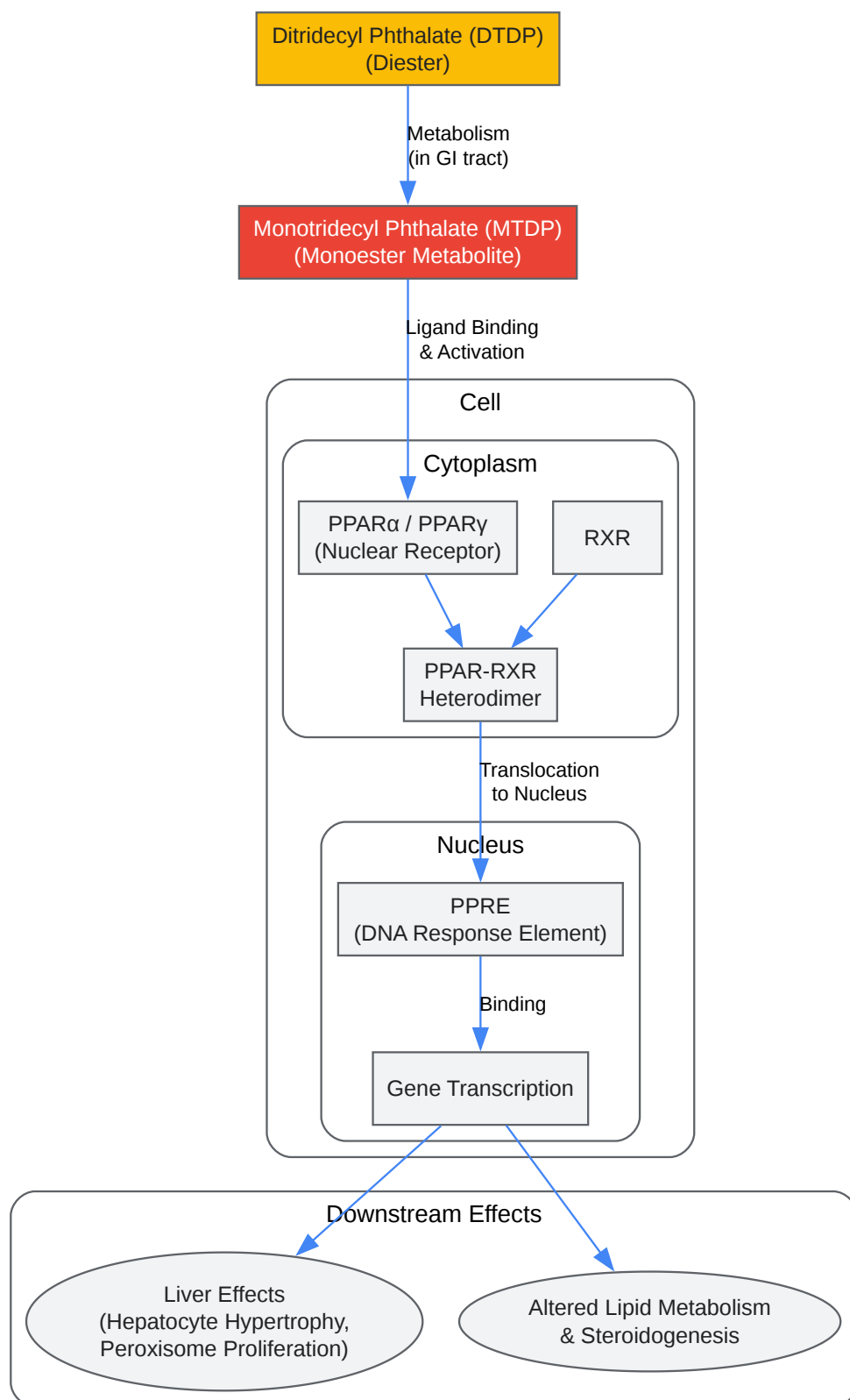


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Caption: Workflow for a Combined Repeated Dose and Repro/Developmental Toxicity Study.

Proposed Signaling Pathway

While a specific pathway for DTDP has not been fully elucidated, high molecular weight phthalates are known to exert effects via the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.^{[8][9]} The biologically active agents are the monoester metabolites.^{[8][9]}



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Caption: Proposed mechanism of phthalate action via the PPAR signaling pathway.

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